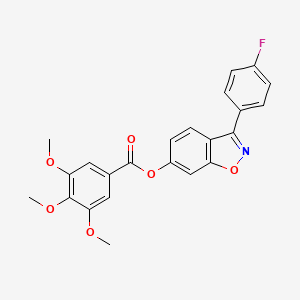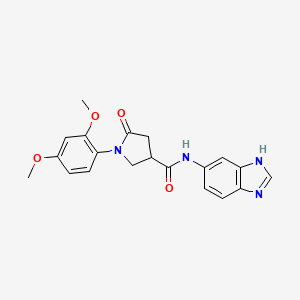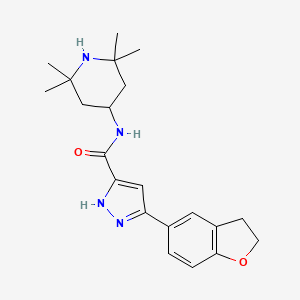![molecular formula C24H30N4OS B14936152 1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone](/img/structure/B14936152.png)
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone is a complex organic compound that features a benzimidazole ring, a piperidine ring, a pyrrole ring, and a tetrahydrothiopyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the benzimidazole ring: This can be achieved by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the piperidine ring: The benzimidazole derivative is then reacted with piperidine under basic conditions to form the desired piperidinyl-benzimidazole intermediate.
Formation of the pyrrole ring: The intermediate is further reacted with pyrrole in the presence of a suitable catalyst.
Formation of the tetrahydrothiopyran ring: The final step involves the cyclization of the intermediate with a thiopyran derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-N-oxide derivatives, while reduction may yield the corresponding amines.
科学研究应用
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
作用机制
The mechanism of action of 1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
1-methyl-1H-benzimidazole: A simpler benzimidazole derivative with known biological activity.
Piperidine: A common structural motif in many bioactive compounds.
Pyrrole: A five-membered heterocycle found in various natural products and pharmaceuticals.
Uniqueness
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity can lead to diverse interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C24H30N4OS |
|---|---|
分子量 |
422.6 g/mol |
IUPAC 名称 |
1-[4-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-(4-pyrrol-1-ylthian-4-yl)ethanone |
InChI |
InChI=1S/C24H30N4OS/c1-26-21-7-3-2-6-20(21)25-23(26)19-8-14-27(15-9-19)22(29)18-24(10-16-30-17-11-24)28-12-4-5-13-28/h2-7,12-13,19H,8-11,14-18H2,1H3 |
InChI 键 |
NKVIISSVHFWMJQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)CC4(CCSCC4)N5C=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14936070.png)
![4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14936073.png)
![methyl N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methioninate](/img/structure/B14936074.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B14936085.png)
![3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B14936088.png)


![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine](/img/structure/B14936106.png)

![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14936111.png)
![2'-butyl-N-(3-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14936122.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B14936130.png)

![4,7-dimethoxy-1-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14936138.png)
